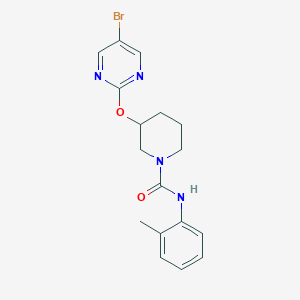
3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a chemical compound that has gained significant attention in scientific research. This compound belongs to the class of piperidine carboxamides and has shown promising results in various studies.
作用機序
The mechanism of action of 3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide involves the inhibition of specific enzymes and pathways in the body. The compound has been found to inhibit the activity of certain kinases, such as PI3K and mTOR, which are involved in cancer progression. Additionally, it has been found to modulate the activity of ion channels and receptors, such as TRPV1 and CB1, which are involved in pain and inflammation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide are diverse and complex. Studies have shown that the compound can alter the expression of various genes and proteins involved in cancer progression, pain, and inflammation. Additionally, it has been found to affect the levels of certain neurotransmitters, such as dopamine and serotonin, which are involved in mood regulation and cognitive function.
実験室実験の利点と制限
One of the significant advantages of 3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is its specificity for certain molecular targets, which makes it a valuable tool for studying specific biological pathways. Additionally, the compound has shown promising results in various in vitro and in vivo studies, making it a potential candidate for further development as a therapeutic agent. However, one of the limitations of this compound is its complex mechanism of action, which requires further research to fully understand.
将来の方向性
There are several future directions for research on 3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide. One of the significant areas of research is the development of new drugs based on this compound for the treatment of cancer, pain, and inflammation. Additionally, further studies are needed to fully understand the complex mechanism of action of this compound and its potential side effects. Finally, there is a need for more in-depth research on the pharmacokinetics and pharmacodynamics of this compound to optimize its therapeutic potential.
Conclusion
In conclusion, 3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide is a promising chemical compound that has shown potential in various scientific research applications. Its specificity for certain molecular targets and its diverse biochemical and physiological effects make it a valuable tool for studying specific biological pathways. However, further research is needed to fully understand its mechanism of action and optimize its therapeutic potential.
合成法
The synthesis of 3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide involves the reaction of 5-bromopyrimidine-2-carboxylic acid with o-toluidine and piperidine in the presence of appropriate reagents. The reaction proceeds through a series of steps, including esterification, amidation, and cyclization, to yield the desired product. The purity and yield of the compound can be improved by using various purification techniques, such as column chromatography, recrystallization, and HPLC.
科学的研究の応用
3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide has shown potential in various scientific research applications. One of the significant areas of research is the development of new drugs for the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells by targeting specific molecular pathways involved in cancer progression. Additionally, it has been found to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of chronic pain and inflammatory diseases.
特性
IUPAC Name |
3-(5-bromopyrimidin-2-yl)oxy-N-(2-methylphenyl)piperidine-1-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19BrN4O2/c1-12-5-2-3-7-15(12)21-17(23)22-8-4-6-14(11-22)24-16-19-9-13(18)10-20-16/h2-3,5,7,9-10,14H,4,6,8,11H2,1H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBYLOSPVOMXGBH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N2CCCC(C2)OC3=NC=C(C=N3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19BrN4O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-((5-bromopyrimidin-2-yl)oxy)-N-(o-tolyl)piperidine-1-carboxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

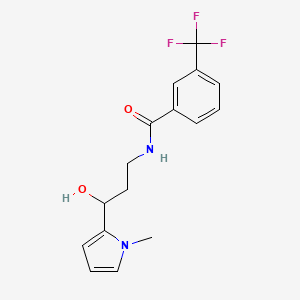
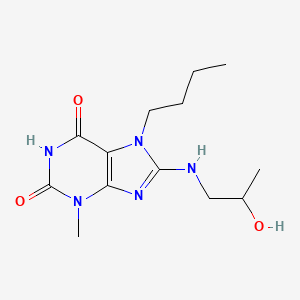
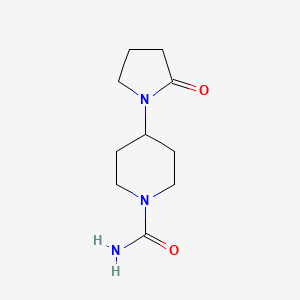
![Tert-butyl N-[[2-(azidomethyl)spiro[2.3]hexan-2-yl]methyl]carbamate](/img/structure/B2364619.png)
![(Z)-1-(4-fluorobenzyl)-3-(((3-methoxybenzyl)amino)methylene)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2364620.png)
![N-(2,4-dimethoxyphenyl)-2-(3-oxo-2-(p-tolyl)-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)acetamide](/img/structure/B2364621.png)
![6-[(4-Methylpiperidin-1-yl)methyl]benzimidazo[1,2-c]quinazoline](/img/structure/B2364626.png)
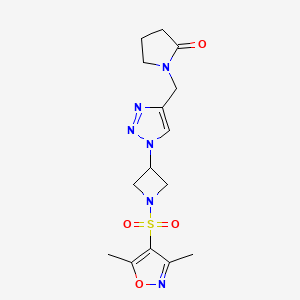
![N-(5-fluoro-2-methylphenyl)-2-[4-(4-nitrophenyl)piperazin-1-yl]acetamide](/img/structure/B2364628.png)
![N-[1-(5-methylpyrazine-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2364629.png)
![1-(benzo[d]isoxazol-3-yl)-N-(1-(6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)methanesulfonamide](/img/structure/B2364630.png)
![2-((6-(hydroxymethyl)-2-(2-methoxyphenyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2364632.png)
![3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-7-yl acetate](/img/structure/B2364633.png)
![N-cyclohexyl-2-(2-(4-methoxyphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/structure/B2364635.png)